5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid

Description

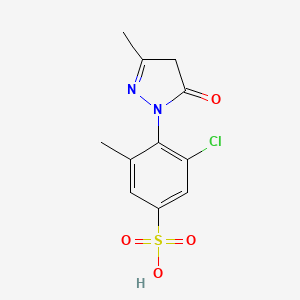

This compound (CAS: 403-830-5) is a sulphonic acid derivative featuring a toluene backbone substituted with a chloro group at position 5 and a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl moiety at position 4. The sulphonic acid group at position 3 confers strong hydrophilicity and acidity, making it suitable for applications requiring aqueous solubility or ionic interactions.

Properties

IUPAC Name |

3-chloro-5-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O4S/c1-6-3-8(19(16,17)18)5-9(12)11(6)14-10(15)4-7(2)13-14/h3,5H,4H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENFKLWBWWDGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=C(C=C2C)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90213384 | |

| Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6387-17-3 | |

| Record name | 3-Chloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-5-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6387-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006387173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90213384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9M2JD54UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyrazole ring.

Sulfonation: The sulfonic acid group is usually introduced via sulfonation reactions using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the sulfonic acid group, converting it to sulfonyl chlorides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Sulfonyl chlorides or sulfonamides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many biologically active molecules, and modifications of this compound can lead to the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its sulfonic acid group enhances water solubility, making it useful in formulations requiring aqueous solubility.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance binding affinity through ionic interactions, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : m-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid (CAS: 204-303-0)

- Key Differences :

- Backbone : Benzene (vs. toluene in the target compound).

- Substituent Positions : Pyrazole and sulphonic acid groups are meta-substituted (positions 1 and 3 on benzene) vs. positions 5 and 6 on toluene.

- Additional Substituent : The target compound includes a chloro group at position 5, absent in Compound A.

- Implications: The toluene backbone in the target compound may enhance steric hindrance, affecting binding affinity in biological systems.

Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Key Differences :

- Functional Groups : Contains a sulfanyl (-S-) linkage and trifluoromethyl (-CF₃) group vs. sulphonic acid (-SO₃H) and chloro (-Cl) groups.

- Backbone : Pyrazole ring is directly substituted with a carbaldehyde group.

- Implications :

Structural and Crystallographic Considerations

- Crystallography: SHELX software () is a standard tool for resolving such structures. Comparative analysis with analogues would require density functional theory (DFT) or X-ray studies to assess conformational differences .

Biological Activity

5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C11H11ClN2O4S, with a molecular weight of 302.73 g/mol. Its structure includes a chloro group, a pyrazole moiety, and a sulfonic acid functional group, which contribute to its biological activity and solubility characteristics .

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole ring exhibit notable anti-inflammatory effects. For instance, derivatives of pyrazole have been reported to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation .

A study highlighted that certain pyrazole derivatives demonstrated a significant selectivity index for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects. The compound's effectiveness was compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-Chloro-Pyrazole | 0.034 | 0.052 | 1.53 |

| Diclofenac | 0.054 | 0.045 | 0.83 |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various studies. The presence of the pyrazole ring is linked to enhanced radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases .

Anticancer Potential

Recent investigations have also focused on the anticancer properties of pyrazole derivatives. Specific studies revealed that certain analogs exhibited cytotoxic effects against cancer cell lines such as HCT116 and MCF7, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-Chloro-Pyrazole | HCT116 | 2.3 |

| Doxorubicin | HCT116 | 3.23 |

| 5-Chloro-Pyrazole | MCF7 | 2.9 |

| Doxorubicin | MCF7 | 4.1 |

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that a series of pyrazole derivatives significantly reduced inflammation compared to control groups .

- Anticancer Efficacy : In vitro studies showed that certain derivatives led to apoptosis in cancer cells through the activation of caspase pathways, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Chloro-6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and sulfonated toluene intermediates. For example, refluxing dimethyl 2-acetylsuccinate with substituted pyrazole amines in xylene or o-xylene, using p-toluenesulfonic acid (p-TSA) as a catalyst under Dean-Stark conditions to remove water. Yields vary significantly with solvent choice (e.g., 76% in xylene vs. 54.2% in cyclohexadiene) and reaction time (2–20 hours) . Optimization should prioritize solvent polarity and catalyst loading to avoid side reactions like over-sulfonation.

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of NMR (e.g., H, C) to confirm the pyrazole and sulfonic acid moieties. Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight, particularly due to the compound’s sulfonic acid group, which may complicate ionization. X-ray crystallography is recommended for resolving ambiguities in tautomeric forms of the pyrazolone ring .

Q. What solvents are compatible with this compound for experimental applications?

- Methodological Answer : The compound shows moderate solubility in polar aprotic solvents like DMSO or DMF, but limited solubility in water due to the hydrophobic toluene backbone. Solubility tests under reflux conditions in xylene or o-xylene (common in synthesis) suggest thermal stability up to 120°C .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and stability?

- Methodological Answer : Substituents like methyl groups at the 3-position of the pyrazole (as in the target compound) enhance steric stabilization, reducing ring-opening side reactions. Comparative studies with brominated analogs (e.g., [1203705-55-8]) show halogen substituents increase electrophilicity but may reduce yield due to competing elimination pathways . Computational DFT studies can predict substituent effects on electron density distribution.

Q. What strategies resolve contradictions in reported yields for similar sulfonic acid derivatives?

- Methodological Answer : Yield discrepancies (e.g., 76% vs. 54.2% in ) often stem from solvent purity, catalyst aging, or incomplete water removal. Systematic replication under controlled Dean-Stark conditions with anhydrous solvents is advised. Kinetic studies using HPLC to monitor intermediate formation can identify rate-limiting steps .

Q. How can the compound’s acid-base properties be exploited in catalytic applications?

- Methodological Answer : The sulfonic acid group acts as a Brønsted acid, enabling use in acid-catalyzed reactions (e.g., esterifications). Titration with standardized NaOH (0.1 M) under inert atmosphere quantifies acid strength (pKa ~1–2). Stability in aqueous acidic media (pH <3) is critical for catalytic recycling .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Trace sulfonic acid byproducts (e.g., over-sulfonated isomers) require ion-pair chromatography with UV detection at 254 nm. Method validation should include spike-recovery tests for accuracy and precision. LC-MS/MS is preferred for identifying low-abundance impurities with structural similarities .

Critical Research Gaps

- Thermal Degradation Pathways : Limited data exist on the compound’s stability under prolonged heating. TGA-DSC studies are needed to define safe operating temperatures.

- Biological Activity : While structurally related to pyrazolone-based inhibitors (e.g., ), no studies explicitly address this compound’s bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.